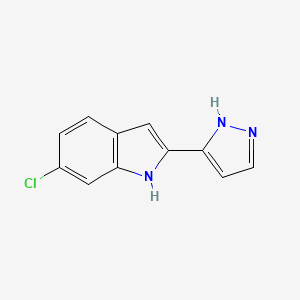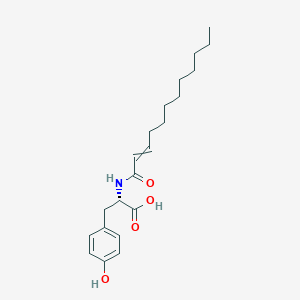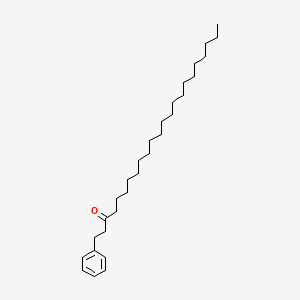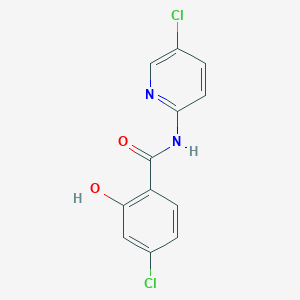
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a sulfonate group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate typically involves the bromination and fluorination of benzene derivatives followed by sulfonation. One common method includes the following steps:
Bromination: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.
Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine-containing compound.
Sulfonation: Finally, the fluorinated and brominated benzene is sulfonated using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and sulfonate) on the benzene ring.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could produce various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The electron-withdrawing groups on the benzene ring make it susceptible to attack by nucleophiles, while the sulfonate group can participate in various binding interactions. These properties enable the compound to act as a versatile intermediate in chemical synthesis and biological studies.
Vergleich Mit ähnlichen Verbindungen
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate can be compared with other similar compounds such as:
2,4-Dibromo-1-fluorobenzene: Lacks the sulfonate group, making it less reactive in certain reactions.
2,5-Dibromo-4-fluorobenzene: Similar structure but without the sulfonate group, affecting its solubility and reactivity.
Phenyl 2,4-dibromo-1-sulfonate: Contains bromine and sulfonate groups but lacks fluorine, altering its chemical properties.
The uniqueness of this compound lies in the combination of bromine, fluorine, and sulfonate groups, which impart distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
832725-97-0 |
|---|---|
Molekularformel |
C12H7Br2FO3S |
Molekulargewicht |
410.06 g/mol |
IUPAC-Name |
phenyl 2,5-dibromo-4-fluorobenzenesulfonate |
InChI |
InChI=1S/C12H7Br2FO3S/c13-9-7-12(10(14)6-11(9)15)19(16,17)18-8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
WSHYPWIBYUCMJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)


![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)



![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)

